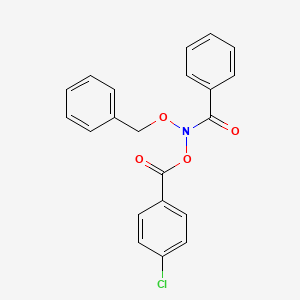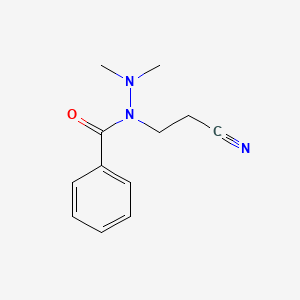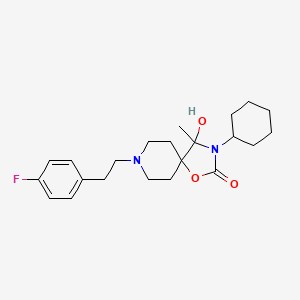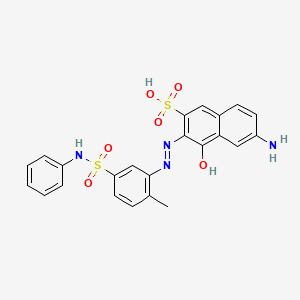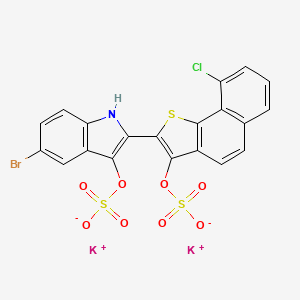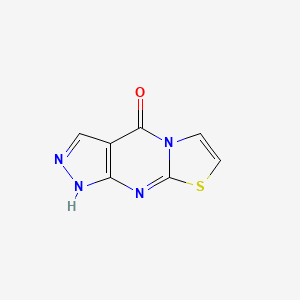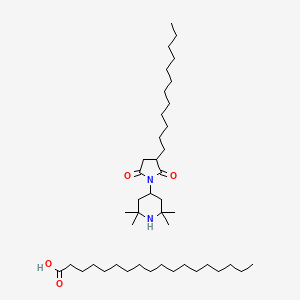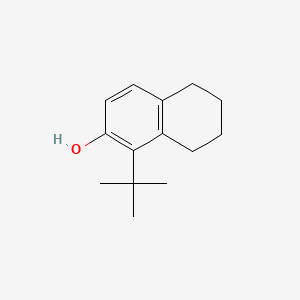
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is an organic compound with a unique structure that includes a naphthol core and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol typically involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with tert-butyl halides under basic conditions. Common reagents include tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthols.
Scientific Research Applications
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Phenol, 2,4-bis(1,1-dimethylethyl): Known for its antioxidant properties.
tert-Butylcyclohexane: Shares the tert-butyl group but differs in the core structure.
Butylated hydroxytoluene: Another antioxidant with a similar tert-butyl group.
Uniqueness: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol is unique due to its combination of a naphthol core and a tert-butyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
60834-65-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
XTVWEFCNRUJNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC2=C1CCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



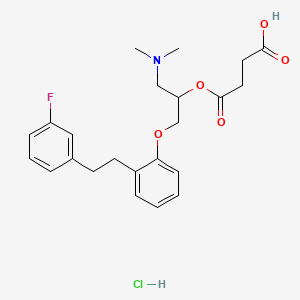
![Ethyl 4-[[2-(acetylamino)-4-[bis(2-hydroxyethyl)amino]-5-ethoxyphenyl]azo]-3-cyano-5-nitrobenzoate](/img/structure/B12707479.png)
